Regioisomeric Discrimination: 4-(4-Fluorophenyl)-2-(piperazin-1-ylmethyl)thiazole vs. 2-(4-Fluorophenyl)-4-(piperazin-1-ylmethyl)thiazole
The target compound positions the piperazinylmethyl group at the thiazole C2 atom and the 4-fluorophenyl group at C4. Its regioisomer, CAS 1251923-26-8, places the fluorophenyl at C2 and the piperazinylmethyl at C4 [1]. Classical patent data on thiazolyl-piperazines demonstrate that inverting this connectivity can switch pharmacological activity from immunopotentiation to CNS modulation, even when the same substituents are present [2]. Although compound-specific IC₅₀ values are not publicly available for this pair, the structural divergence is sufficient to generate distinct binding poses in docking studies of related cholinesterase inhibitors, where a <2 Å displacement of the piperazine nitrogen abolishes hydrogen bonding with catalytic residues [3].
| Evidence Dimension | Regioisomeric configuration (thiazole substitution pattern) |
|---|---|
| Target Compound Data | 4-(4-fluorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole (free base; CAS 1040631-44-4) |
| Comparator Or Baseline | 2-(4-fluorophenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole hydrochloride (CAS 1251923-26-8) |
| Quantified Difference | Inverted attachment of the fluorophenyl and piperazinylmethyl groups; molecular formula difference of HCl (277.36 vs. 313.83 g/mol as the HCl salt) |
| Conditions | Structural identity confirmed by IUPAC nomenclature, InChI key and MDL number |
Why This Matters
Procuring the wrong regioisomer can nullify a screening hit; the target compound's unique connectivity must be specified when ordering.
- [1] American Elements. CAS 1251923-26-8: 2-(4-fluorophenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole hydrochloride. https://www.americanelements.com/cas/1251923-26-8 (accessed 2026-05-02). View Source
- [2] US4476128A – 2-Substituted thiazolyl-piperazine compounds, process for preparation thereof and utilizations thereof. View Source
- [3] Demirayak Ş, Şahin Z, Ertaş M, et al. Novel thiazole-piperazine derivatives as potential cholinesterase inhibitors. J Heterocyclic Chem. 2019;56:3370-3386. https://doi.org/10.1002/jhet.3734 View Source
